molecular formula C13H17NO4 B13803440 Ethyl 3-acetamido-4-ethoxybenzoate CAS No. 780821-04-7

Ethyl 3-acetamido-4-ethoxybenzoate

Cat. No.: B13803440
CAS No.: 780821-04-7
M. Wt: 251.28 g/mol
InChI Key: LGSRNCBSAAHLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetamido-4-ethoxybenzoate, also known as ethopabate, is a chemical compound with the molecular formula C12H15NO4. It is a benzoic acid derivative and is primarily used in veterinary medicine as an anticoccidial agent. The compound is known for its role in preventing and treating coccidiosis, a parasitic disease affecting the intestinal tracts of animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-4-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the acylation of 3-amino-4-ethoxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-acetamido-4-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its lipophilicity, improving its absorption and distribution in biological systems .

Properties

CAS No.

780821-04-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 3-acetamido-4-ethoxybenzoate

InChI

InChI=1S/C13H17NO4/c1-4-17-12-7-6-10(13(16)18-5-2)8-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15)

InChI Key

LGSRNCBSAAHLEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.